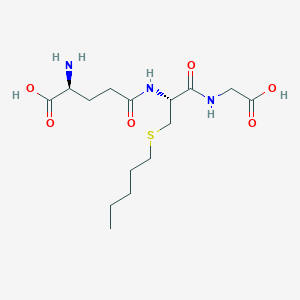
s-Pentylglutathione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
s-Pentylglutathione is a derivative of glutathione, a tripeptide composed of glutamate, cysteine, and glycine This compound is known for its role in various biochemical processes, particularly in redox reactions and detoxification pathways
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of s-Pentylglutathione typically involves the conjugation of glutathione with a pentyl group. This can be achieved through various chemical reactions, including nucleophilic substitution and thiol-ene reactions. The reaction conditions often require the presence of a base, such as sodium hydroxide, and a suitable solvent like ethanol or water. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as enzymatic synthesis using glutathione S-transferase enzymes. These enzymes facilitate the conjugation of the pentyl group to glutathione, resulting in higher yields and purity. The process is typically carried out in bioreactors under controlled conditions to optimize the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
s-Pentylglutathione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfoxides.
Reduction: It can be reduced back to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and nucleophiles like alkyl halides. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products
The major products formed from these reactions include disulfides, sulfoxides, and various substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
s-Pentylglutathione has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study redox reactions and thiol chemistry.
Biology: It is studied for its role in cellular redox regulation and detoxification processes.
Medicine: It has potential therapeutic applications in treating oxidative stress-related diseases and as a drug delivery agent.
Industry: It is used in the development of biosensors and as a stabilizing agent in various formulations.
Wirkmechanismus
s-Pentylglutathione exerts its effects primarily through its thiol group, which can participate in redox reactions and form disulfide bonds with other molecules. This activity is crucial for maintaining cellular redox balance and protecting cells from oxidative damage. The compound also interacts with various enzymes, such as glutathione S-transferases, which facilitate its conjugation with other molecules and enhance its detoxification properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- s-Hexylglutathione
- s-Butylglutathione
- s-Methylglutathione
Uniqueness
s-Pentylglutathione is unique due to its specific pentyl group, which imparts distinct chemical and biological properties compared to other glutathione derivatives. This uniqueness makes it particularly valuable in studying specific biochemical pathways and developing targeted therapeutic applications.
Eigenschaften
CAS-Nummer |
24425-55-6 |
|---|---|
Molekularformel |
C15H27N3O6S |
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-pentylsulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H27N3O6S/c1-2-3-4-7-25-9-11(14(22)17-8-13(20)21)18-12(19)6-5-10(16)15(23)24/h10-11H,2-9,16H2,1H3,(H,17,22)(H,18,19)(H,20,21)(H,23,24)/t10-,11-/m0/s1 |
InChI-Schlüssel |
AIOKZAFWWVBSMY-QWRGUYRKSA-N |
Isomerische SMILES |
CCCCCSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
Kanonische SMILES |
CCCCCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


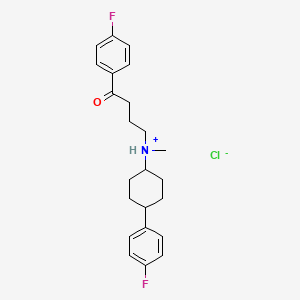
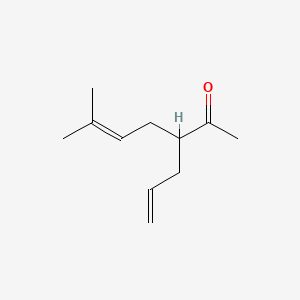

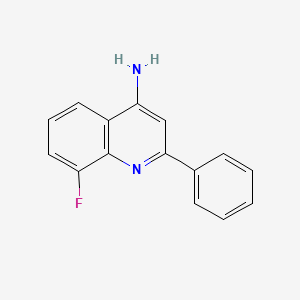
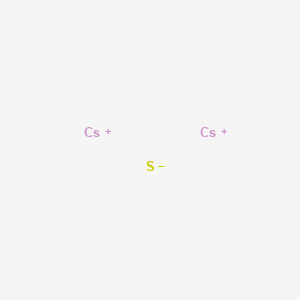
![1-(4-[Benzoyl]benzyl)pyridinium tetraphenylborate](/img/structure/B13747360.png)
![6,6-dichloro-2-Oxabicyclo[3.1.0]hexane](/img/structure/B13747364.png)
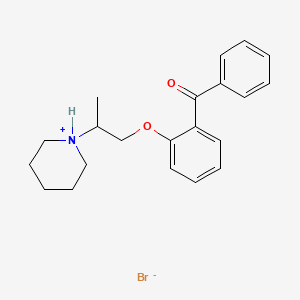
![2-(4-methylpiperazin-1-yl)-1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethanone;dihydrochloride](/img/structure/B13747372.png)





